molecular formula C6H9Cl2FN2 B1342305 (3-Fluoropyridin-2-yl)methanamine dihydrochloride CAS No. 312904-49-7

(3-Fluoropyridin-2-yl)methanamine dihydrochloride

Cat. No. B1342305
M. Wt: 199.05 g/mol
InChI Key: FUPNXLAWWSHZPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of fluoropyridines, which are structurally related to (3-Fluoropyridin-2-yl)methanamine dihydrochloride, can be achieved through fluorodenitration reactions. This process is mediated by tetrabutylammonium fluoride (TBAF) under mild conditions and is applicable to 2- or 4-nitro-substituted pyridines. The presence of electron-withdrawing groups is necessary for efficient reactions involving 3-nitropyridines .

Molecular Structure Analysis

While the molecular structure of (3-Fluoropyridin-2-yl)methanamine dihydrochloride is not directly analyzed in the papers, related compounds such as the heteroleptic cyclometalated iridium(III) fluorophenylpyridine complex have been studied. These complexes have been characterized by various spectroscopic methods, including (1)H-NMR and (19)F-NMR, as well as X-ray crystallography, which confirms the structural details of the fluorinated ligands .

Chemical Reactions Analysis

The chemical reactivity of fluorinated pyridines includes C-F bond activation, as demonstrated in the synthesis of a heteroleptic cyclometalated iridium(III) complex. This process involves the partial defluorohydrogenation reaction and is accompanied by the release of formaldehyde or a benzaldehyde derivative, depending on the base used .

Physical and Chemical Properties Analysis

Fluorinated pyridines exhibit unique photophysical properties due to the presence of fluorine atoms. For instance, the partial loss of a fluorine atom in a cyclometalated phenylpyridyl ligand leads to a red-shifted emission spectrum, indicating the critical role of fluorine in determining the photoluminescence of these compounds . Additionally, the synthesis of a fluorescent terpyridyl-diphenylacetylene hybrid fluorophore and its metal complexes reveals that the fluorescence involves intramolecular charge transfer and is highly dependent on the electronic structure of the ligand .

Scientific Research Applications

1. Biased Agonists for Serotonin Receptors

(3-Fluoropyridin-2-yl)methanamine dihydrochloride derivatives have been explored as potential biased agonists for serotonin 5-HT1A receptors. One study designed novel derivatives as biased agonists, showing high affinity for these receptors and potential antidepressant-like activity (Sniecikowska et al., 2019).

2. Catalysis in Chemical Reactions

Fluorinated tripodal ligands, including variants of (3-Fluoropyridin-2-yl)methanamine dihydrochloride, have been used in catalyzing oxidation reactions. Nickel(II) complexes of these ligands demonstrated efficiency in oxidizing cyclohexane and in catalyzing O-arylation of phenol (Kerbib et al., 2020).

3. Synthesis of Azetidine Derivatives

The compound has been utilized in the synthesis of novel azetidine derivatives, which have shown potential antibacterial and antifungal activity. This highlights its role in developing new antimicrobial agents (Rao et al., 2013).

4. Radiotracer Development for Neurological Studies

Derivatives of (3-Fluoropyridin-2-yl)methanamine dihydrochloride have been synthesized for use as PET radiotracers. These compounds, particularly ones with high binding affinity, are useful in studying GABAB receptors in the brain, contributing to neurological research (Naik et al., 2018).

5. Exploration in Met Kinase Inhibition

The compound has been identified as a part of potent and selective Met kinase inhibitors, showing promise in cancer treatment research. One such derivative showed complete tumor stasis in preclinical models, leading to its advancement into clinical trials (Schroeder et al., 2009).

properties

IUPAC Name

(3-fluoropyridin-2-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2.2ClH/c7-5-2-1-3-9-6(5)4-8;;/h1-3H,4,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUPNXLAWWSHZPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CN)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00595320
Record name 1-(3-Fluoropyridin-2-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluoropyridin-2-yl)methanamine dihydrochloride

CAS RN

312904-49-7
Record name 1-(3-Fluoropyridin-2-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-fluoropyridin-2-yl)methanamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Dissolve 2-cyano-3-fluoropyridine (300 mg, 2.457 mmol) in absolute ethanol (12 mL). Add 10% Pd/C (93 mg) and concentrated HCl (0.614 mL, 7.37 mmol). Hydrogenate at 40 psi overnight. Filter through Celite® and concentrate in vacuo to give the title compound as a solid (440 mg, 90%). MS (ES+) m/z: 127 (M+H)+.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
0.614 mL
Type
reactant
Reaction Step Two
Name
Quantity
93 mg
Type
catalyst
Reaction Step Two
Yield
90%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.